Cysteamine
Overview
Description
Cysteamine, also known as 2-aminoethanethiol, is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂. It is a white, water-soluble solid that contains both an amine and a thiol functional group. This compound is biosynthesized in mammals, including humans, by the degradation of coenzyme A. It is the biosynthetic precursor to the neurotransmitter hypotaurine. This compound is used in various medical applications, including the treatment of cystinosis, a lysosomal storage disease characterized by the abnormal accumulation of cystine .
Mechanism of Action
Target of Action
Cysteamine primarily targets cystine , a compound that accumulates in the body due to a defect in the function of cystinosin , a protein responsible for transporting cystine out of the cell lysosome . This accumulation, particularly in the eyes and kidneys, is characteristic of a rare disease called cystinosis .
Mode of Action
This compound interacts with its target by converting cystine into a form that can easily exit cells, thus preventing harmful accumulation . This conversion results in the formation of cysteine and cysteine-cysteamine mixed disulfides . The drug participates in a thiol-disulfide interchange reaction with lysosomes, leading to the exit of cysteine from the lysosome in patients diagnosed with cystinosis .
Biochemical Pathways
This compound affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . It has also been suggested that this compound can substitute for L-homocysteine as the thiol co-substrate in the cystathionine beta-synthase (CBS) catalytic reaction , resulting in the formation of thialysine .
Pharmacokinetics
This compound is a small aminothiol molecule that is orally bioavailable . It is often used as salts of the ammonium derivative, including the hydrochloride, phosphothis compound, and the bitartrate . This allows it to traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of cystine accumulation in the body, specifically in the eyes and kidneys . This helps to prevent kidney and eye damage in patients with cystinosis . In addition, this compound has been shown to inhibit matrix metalloproteinases (MMPs), which could potentially suppress cancer cell invasion and migration .
Action Environment
The efficacy of this compound to target proteins may vary substantially depending on their specific extracellular and intracellular locations . Factors such as redox potential, pH, and specific aminothiol abundance in each physiological compartment are expected to influence the reactivity and turnover of this compound . Furthermore, this compound’s cytotoxicity has been linked to the generation of H2O2, and this effect correlates with its toxicity between certain concentrations .
Biochemical Analysis
Biochemical Properties
Cysteamine plays a pivotal role in various biochemical pathways, particularly in the synthesis of coenzyme A, a critical molecule in numerous enzymatic processes . Its mechanism of action revolves around its ability to participate in redox reactions, acting as a powerful reducing agent . This compound converts cystine to cysteine and cysteine-cysteamine mixed disulfides, reducing the buildup of corneal cystine crystals . This drug participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . In addition, this compound has been utilized for the treatment of cystinosis, a lysosomal disorder, and has been evaluated for the treatment of neurodegenerative disorders .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis . This process reduces the buildup of corneal cystine crystals .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Moderate dietary coated this compound showed positive effects on GI mucosal morphology, apoptosis, and oxidative stress status, but excess coated this compound may cause apoptosis leading to GI damage in pigs . Also, both this compound and cystamine increase cysteine levels intracellularly in a temporal and dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a low dose of dietary inclusion of this compound (at 30 mg/kg) improved growth performance and carcass quality . A high dose (> 300 mg/kg) in a single subcutaneous injection may induce hypotension and neurological symptoms .
Metabolic Pathways
This compound is involved in the metabolism of fatty acids, carbohydrates, amino acids, and ketone bodies . It is generated in mammals by the degradation of coenzyme A, which is required for these metabolic processes .
Transport and Distribution
This compound has a volume of distribution of about 129 L, according to one pharmacokinetic study . It is known to cross the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .
Subcellular Localization
The subcellular localization of this compound was determined by fusing a green fluorescent protein (GFP) tag to the C-terminal end of the protein and following the fluorescence of the this compound–GFP fusion protein in transfected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cysteamine can be synthesized through several methods. One common method involves the reaction of ethyleneimine with hydrogen sulfide, followed by hydrolysis. Another method involves the reduction of cystamine, which is the disulfide form of this compound, using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of 2-chloroethylamine hydrochloride in the presence of sodium sulfide. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cysteamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to cystamine using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: this compound can be reduced from cystamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the thiol group.
Major Products:
Oxidation: The major product of this compound oxidation is cystamine.
Reduction: The reduction of cystamine yields this compound.
Substitution: Substitution reactions can produce various derivatives depending on the substituents involved.
Scientific Research Applications
Cysteamine has a wide range of scientific research applications:
Chemistry: this compound is used as a building block in the synthesis of more complex molecules.
Biology: It is involved in the study of redox biology and cellular signaling due to its thiol group.
Medicine: this compound is used to treat cystinosis by reducing the accumulation of cystine in lysosomes.
Comparison with Similar Compounds
Cysteine: An amino acid with a similar thiol group, involved in protein synthesis and redox reactions.
Homocysteine: An amino acid that contains a thiol group and is involved in methionine metabolism.
Taurine: An amino sulfonic acid that plays a role in bile salt formation and osmoregulation.
Glutathione: A tripeptide containing a thiol group, crucial for cellular redox homeostasis.
Uniqueness of Cysteamine: this compound is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions. Its ability to cross the blood-brain barrier and its efficacy in treating cystinosis and potentially other neurodegenerative diseases further distinguish it from similar compounds .
Properties
IUPAC Name |
2-aminoethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULAYFCSOUIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156-57-0 (hydrochloride), 16904-32-8 (di-hydrochloride), 27761-19-9 (tartrate (1:1)), 3037-04-5 (tosylate), 42954-15-4 (hydrobromide), 93965-19-6 (maleate (1:1)) | |
Record name | Cysteamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022875 | |
Record name | Cysteamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cysteamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
133.6±23.0, Decomposes | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYSTEAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in water., Soluble in methanol, ethanol, Freely soluble in alkaline media, In water, soluble at 20 °C, value not given | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYSTEAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Individuals born without the ability to metabolize cystine suffer from cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues. The cystine crystals may cause considerable damage, particularly in the renal tissues and corneal tissues. In some cases, renal failure can occur during childhood if the condition is left untreated. Other organs that may be affected by cystinosis include the CNS, thyroid, pancreas, muscle tissues, and gonads. Cysteamine converts cystine to cysteine and cysteine-cysteamine mixed disulfides, reducing the buildup of corneal cystine crystals. This drug participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis., Cysteamine is an aminothiol that converts cystine to cysteine and cysteine-cysteamine mixed disulfide, both of which can pass through the lysosomal membrane of patients with cystinosis. In the nephropathic form of cystinosis, the accumulation of cystine and the formation of crystals damage various organs, especially the kidney. Cysteamine improves glomerular function without affecting tubular function. | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CYSTEAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals by sublimation in vacuo, Crystals from alcohol | |
CAS No. |
60-23-1 | |
Record name | Cysteamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cysteamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Cysteamine | |
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Record name | Mercaptamine | |
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Record name | CYSTEAMINE | |
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Record name | CYSTEAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cysteamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67-71, 97-98.5 °C, 98 °C | |
Record name | Cysteamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYSTEAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cysteamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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